molecular formula C18H16F3N3O B5837391 N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Katalognummer B5837391
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: DJOFAXMRJFHBTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, also known as TFB-TA, is a small molecule inhibitor that has been widely used in scientific research. It is a promising drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The purpose of

Wirkmechanismus

N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide exerts its biological effects by binding to the active site of its target enzymes. It inhibits the catalytic activity of these enzymes, leading to a decrease in the production of their downstream products. For example, this compound inhibits COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators, such as prostaglandins, cytokines, and chemokines. It also inhibits the proliferation and migration of cancer cells. Moreover, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for its target enzymes. Moreover, this compound has a low toxicity and is well-tolerated in animal models. However, this compound also has some limitations. It is not suitable for in vivo experiments, as it has poor bioavailability and a short half-life. Moreover, this compound may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several potential future directions. It can be further optimized to improve its pharmacokinetic properties, such as bioavailability and half-life. It can also be used as a lead compound for the development of new drugs that target COX-2, PDE4, and HDAC6. Moreover, this compound can be used in combination with other drugs to enhance their therapeutic efficacy. Finally, this compound can be used as a tool to investigate the role of its target enzymes in various biological processes.

Synthesemethoden

N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide can be synthesized by a simple one-pot reaction between 2-(trifluoromethyl)-1H-benzimidazole-1-carboxylic acid and 2,6-dimethylaniline in the presence of acetic anhydride and triethylamine. The reaction yields this compound as a white solid with a high purity.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and histone deacetylase 6 (HDAC6). These enzymes play important roles in inflammation, cancer, and neurodegenerative diseases. This compound has also been shown to have anti-tumor activity in several cancer cell lines, including breast, colon, and lung cancer.

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-11-6-5-7-12(2)16(11)23-15(25)10-24-14-9-4-3-8-13(14)22-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFAXMRJFHBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.